iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine is a cyclometalated iridium(III) complex. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs). The compound exhibits strong phosphorescence, which is highly efficient and tunable, making it an excellent candidate for use in optoelectronic devices.
Mechanism of Action
Target of Action
Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)3, is primarily targeted towards the fabrication of Organic Light Emitting Diodes (OLEDs) . It acts as a green phosphorescent dopant in these devices .
Mode of Action
Ir(mppy)3 interacts with the OLED device by emitting light when an electric current is applied . The compound’s phosphorescent properties allow it to emit light efficiently, contributing to the high efficiency of the OLEDs .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways . When an electric current is applied, electrons in the Ir(mppy)3 molecules are excited to a higher energy state. When these electrons return to their ground state, they emit energy in the form of light .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of Ir(mppy)3, we can discuss its solubility and stability . Ir(mppy)3 is soluble in chloroform, dichloromethane, and toluene . Its stability is indicated by a weight loss of 0.5% at temperatures greater than 330°C .
Result of Action
The result of Ir(mppy)3’s action in an OLED is the emission of green light . This light emission contributes to the overall display output of the OLED device .
Action Environment
The action of Ir(mppy)3 is influenced by the environment within the OLED device . Factors such as the electric current applied, the surrounding materials in the device, and the temperature can all impact the efficiency and stability of the light emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine typically involves the cyclometalation of iridium(III) chloride with 2-(4-methylbenzene-6-id-1-yl)pyridine. The reaction is usually carried out in the presence of a base, such as sodium carbonate, in a solvent like dichloromethane or acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete cyclometalation. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods, such as continuous flow reactors and automated chromatography systems. The industrial production aims to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the pyridine or benzene moiety is replaced by other ligands.
Cyclometalation: The compound can undergo further cyclometalation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines as ligands.
Cyclometalation: Cyclometalation reactions typically require the presence of a base and a suitable solvent, such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various iridium(III) complexes with different ligands, which exhibit unique photophysical properties. These products are often used in the development of new materials for optoelectronic applications .
Scientific Research Applications
Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon bond formation.
Biology: It is used in bioimaging and as a probe for detecting specific biomolecules due to its strong phosphorescence.
Industry: It is widely used in the production of OLEDs, where it serves as an efficient phosphorescent emitter, improving the performance and efficiency of these devices
Comparison with Similar Compounds
Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine can be compared with other similar iridium(III) complexes, such as:
Iridium(3+);2-(4-benzylphenyl)pyridine: This compound has a similar structure but with a benzyl group instead of a methyl group.
Iridium(3+);2-(3,5-bis(trifluoromethyl)phenyl)pyrimidine: This compound contains a pyrimidine ligand and exhibits blue phosphorescence, making it suitable for different optoelectronic applications.
The uniqueness of this compound lies in its specific photophysical properties, which make it highly efficient for use in OLEDs and other optoelectronic devices.
Properties
IUPAC Name |
iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3;/q3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBDFNGFJZGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30IrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.